molecular formula C10H13NO4 B12399934 4-O-Methyldopa-d3

4-O-Methyldopa-d3

Katalognummer: B12399934
Molekulargewicht: 214.23 g/mol
InChI-Schlüssel: QRXPIKKZQGWJMW-LNEZGBMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Methyldopa-d3 involves the incorporation of deuterium into the 4-O-Methyldopa molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the methylation of L-DOPA (Levodopa) using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in a deuterated solvent like deuterated dimethyl sulfoxide (DMSO-d6) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) .

Analyse Chemischer Reaktionen

Types of Reactions

4-O-Methyldopa-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-O-Methyldopa-d3 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-O-Methyldopa-d3 is primarily related to its role as a stable isotope tracer. When incorporated into biological systems, it allows researchers to track the metabolic pathways and interactions of 4-O-Methyldopa without altering the compound’s inherent properties. The deuterium atoms in this compound provide a distinct mass difference that can be detected using mass spectrometry, enabling precise quantitation and analysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the incorporation of deuterium, which enhances its stability and allows for more accurate tracing and quantitation in scientific studies. This makes it particularly valuable in research applications where precise measurement and analysis are critical .

Eigenschaften

Molekularformel

C10H13NO4

Molekulargewicht

214.23 g/mol

IUPAC-Name

(2S)-2-amino-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1/i1D3

InChI-Schlüssel

QRXPIKKZQGWJMW-LNEZGBMJSA-N

Isomerische SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O

Kanonische SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.